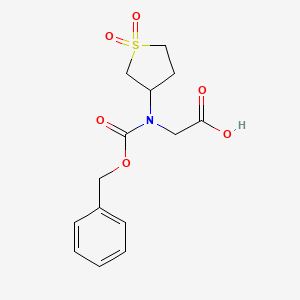
N-((Benzyloxy)carbonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a dioxothiolan ring, and an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This step involves the reaction of a suitable thiol with an oxidizing agent to form the 1,1-dioxo-1lambda6-thiolan ring.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Coupling with aminoacetic acid: The final step involves the coupling of the protected dioxothiolan intermediate with aminoacetic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-{(benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxothiolan ring.
Reduction: Deprotected aminoacetic acid derivatives.
Substitution: Substituted aminoacetic acid derivatives with various functional groups.
科学研究应用
2-{(benzyloxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The dioxothiolan ring may participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: This compound is similar in structure but lacks the benzyloxycarbonyl group.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid: This compound features a fluorenylmethoxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.
Uniqueness
2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in synthetic chemistry, particularly for the development of complex molecules with specific functional groups.
属性
分子式 |
C14H17NO6S |
|---|---|
分子量 |
327.35 g/mol |
IUPAC 名称 |
2-[(1,1-dioxothiolan-3-yl)-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(17)8-15(12-6-7-22(19,20)10-12)14(18)21-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChI 键 |
YWBNIFZCCAYIDL-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
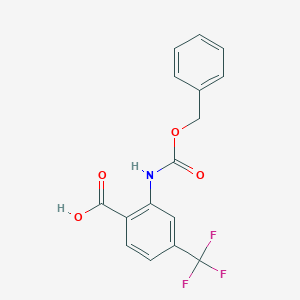
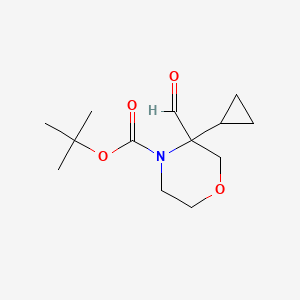
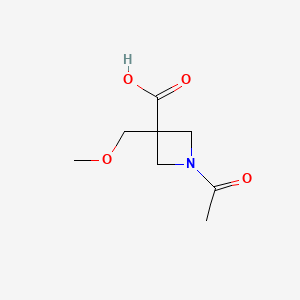
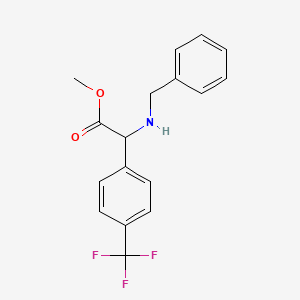
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)
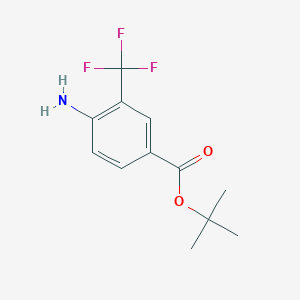
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
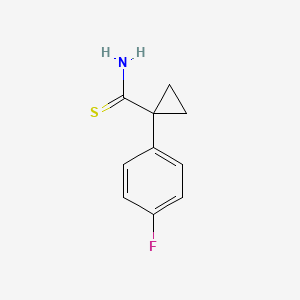
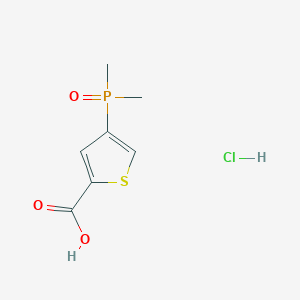
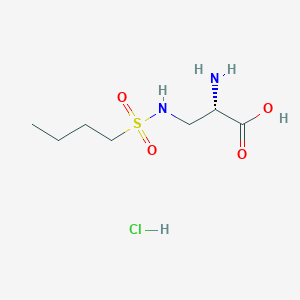
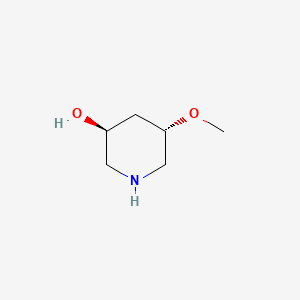
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
